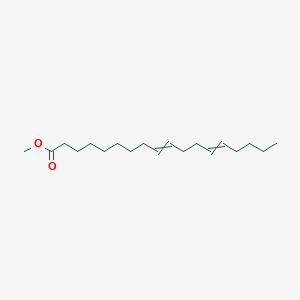

Methyl octadeca-9,13-dienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62291-67-2 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadeca-9,13-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,10-11H,3-5,8-9,12-18H2,1-2H3 |

InChI Key |

PKIXXJPMNDDDOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization

Esterification Methodologies

The synthesis of methyl octadeca-9,13-dienoate typically begins with its corresponding carboxylic acid, octadeca-9,13-dienoic acid. The most common and direct method for converting a carboxylic acid to its methyl ester is the Fischer-Speier esterification, commonly referred to as Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edu

The reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org To favor the formation of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol (methanol) or by removing the water that is formed as a byproduct. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, methanol acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. cerritos.edu After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the methyl ester. masterorganicchemistry.com

For long-chain fatty acids like octadeca-9,13-dienoic acid, this method is effective. cerritos.edu The use of solid acid catalysts is also an area of interest as they can be easily recovered and reused, offering a more environmentally benign approach. researchgate.net

Table 1: Comparison of Catalysts for Fischer Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Mineral Acids | H₂SO₄, HCl | High catalytic activity, low cost. nih.gov | Corrosive, difficult to separate from the reaction mixture, generates acidic waste. nih.gov |

| Solid Acid Catalysts | Sulfonated resins, zeolites | Reusable, non-corrosive, easy separation. researchgate.net | May have lower activity compared to homogeneous catalysts. |

| Lewis Acids | FeCl₃·6H₂O, Zr(IV) salts | Can be effective for specific substrates like steroid alcohols. organic-chemistry.org | May require specific reaction conditions. |

Isomerization Techniques

The formation of the conjugated 9,13-diene system in this compound often starts from the more common non-conjugated linoleic acid methyl ester (methyl octadeca-9,12-dienoate). This transformation is achieved through isomerization reactions that shift the positions of the double bonds.

A prevalent method for the synthesis of conjugated linoleic acid (CLA) isomers is the alkali-catalyzed isomerization of linoleic acid or its esters. This process typically involves heating the substrate in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a high-boiling solvent like ethylene (B1197577) glycol or propylene glycol. The high temperatures and basic conditions facilitate the migration of the double bonds to form a conjugated system.

The reaction proceeds through the formation of a carbanion intermediate at the allylic position. Proton abstraction from the C-11 methylene (B1212753) group of methyl linoleate (B1235992) initiates the process. The resulting delocalized carbanion can be protonated at different positions, leading to a mixture of conjugated diene isomers, including the 9,11- and 10,12-isomers. While the formation of the 9,13-isomer is less common, it can occur as a minor product depending on the reaction conditions.

Besides alkali-catalyzed methods, transition metal catalysts have been shown to be effective in the isomerization of fatty acid methyl esters. These catalysts can operate under milder conditions and may offer better control over the isomer distribution.

Rhodium Catalysts : Cationic rhodium (I) complexes have been investigated for the isomerization of methyl linoleate. researchgate.net These catalysts can produce conjugated products in good yields under relatively mild conditions (55–65 °C). researchgate.net The mechanism is believed to involve the formation of a π-allyl complex with the rhodium center, which facilitates the double bond migration. Rhodium-catalyzed cooligomerization of ethylene with conjugated methyl linoleate has also been studied to produce branched and unsaturated fatty substances. google.com

Ruthenium Catalysts : Ruthenium complexes, such as RuHCl(CO)(PPh₃)₃, are also known to catalyze the isomerization of olefins. nih.gov These catalysts can promote the migration of double bonds in unsaturated esters. nih.gov For instance, they can catalyze the isomerization of α,β-unsaturated esters to deconjugated positions. nih.gov In the context of polyunsaturated fatty acids, ruthenium catalysts can be used in one-pot isomerization-metathesis reactions to form conjugated systems. researchgate.net The isomerization of the double bonds of methyl linoleate can lead to the formation of conjugated dienes as intermediates. uni-konstanz.de

Table 2: Catalytic Systems for Isomerization of Methyl Linoleate

| Catalyst System | Typical Conditions | Outcome |

| Alkali (e.g., KOH) | High temperature (e.g., 180-200 °C) in ethylene glycol | Mixture of conjugated isomers, primarily 9,11- and 10,12-CLA. |

| Rhodium (I) Complexes | Mild conditions (e.g., 55-65 °C) | Good yields of conjugated products. researchgate.net |

| Ruthenium Complexes | Varies depending on the specific complex and reaction | Can facilitate double bond migration to form conjugated systems. nih.govresearchgate.net |

Epoxidation Reactions and Control of Stereochemistry

The conjugated diene system of this compound is susceptible to oxidation, particularly epoxidation, which involves the addition of an oxygen atom across one of the double bonds to form an epoxide. The control of regio- and stereoselectivity in these reactions is a key aspect of its derivatization.

Asymmetric epoxidation allows for the selective formation of one enantiomer of the epoxide, which is crucial for the synthesis of chiral molecules. The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. A study on a similar compound, methyl 13S-hydroxy-9Z, 11E-octadecadienoate, demonstrated the application of this methodology. researchgate.net

In this reaction, tert-butyl hydroperoxide (TBHP) is used as the oxidant in the presence of a chiral catalyst system composed of titanium tetraisopropoxide {Ti(iOPr)₄} and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand. researchgate.net The choice of the L-(+)- or D-(-)-tartrate dictates the stereochemistry of the resulting epoxide.

Using L-(+)-diisopropyl tartrate (L-DIPT) as the chiral ligand resulted in the formation of the erythro isomer, methyl 13S-hydroxy-11S, 12S-epoxy-9Z-octadecenoate, with a diastereomeric excess (de) of 84%. researchgate.net

Conversely, the use of D-(-)-diisopropyl tartrate (D-DIPT) yielded the threo isomer, methyl 13S-hydroxy-11R, 12R-epoxy-9Z-octadecenoate, with a 76% de. researchgate.net

These results highlight that the stereochemistry of the epoxide is controlled by the chirality of the tartrate ligand. researchgate.net Another approach involves the use of Ti(IV)-salan catalysts with aqueous hydrogen peroxide (H₂O₂), which has been shown to be effective for the diastereo- and enantioselective monoepoxidation of conjugated dienes. nih.gov

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. stackexchange.com The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, resulting in a syn-addition. masterorganicchemistry.com

In the case of a conjugated diene like this compound, the regioselectivity of the epoxidation is an important consideration. The double bond that is more electron-rich (more nucleophilic) will react faster with the electrophilic peroxy acid. stackexchange.com The substitution pattern around the double bonds will therefore influence which double bond is preferentially epoxidized. For non-conjugated dienoic esters, it has been observed that the epoxidation of one double bond can proceed to form monoepoxides. nih.gov

The stereochemistry of the starting diene is retained in the product. libretexts.org For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide. libretexts.org The epoxidation of steroidal 4,6-dienes with m-CPBA has been shown to produce diepoxides, where the stereochemistry of the second epoxidation can be directed by the first epoxide formed. rsc.orgresearchgate.net This suggests that in the case of this compound, both mono- and di-epoxidation products are possible, and the stereochemical outcome will be influenced by the geometry of the double bonds and potential directing effects.

Table 3: Reagents for Epoxidation of Conjugated Dienes

| Reagent/Catalyst System | Oxidant | Key Features |

| Sharpless Asymmetric Epoxidation | tert-Butyl hydroperoxide (TBHP) | Enantioselective epoxidation of allylic alcohols, stereochemistry controlled by chiral tartrate ligand. researchgate.net |

| Ti(IV)-salan Catalyst | Hydrogen peroxide (H₂O₂) | Diastereo- and enantioselective monoepoxidation of conjugated dienes. nih.gov |

| Peroxy acids (e.g., m-CPBA) | Peroxy acid itself | Concerted, syn-addition mechanism. Regioselectivity depends on the nucleophilicity of the double bonds. stackexchange.commasterorganicchemistry.com |

Synthesis of Oxygenated Derivatives

The unsaturation in this compound provides reactive sites for the introduction of oxygen-containing functional groups, leading to the formation of hydroperoxides, hydroxy fatty acid methyl esters, and keto derivatives. These oxygenated compounds are valuable intermediates in organic synthesis.

The synthesis of hydroperoxides from this compound can be achieved through various methods, including enzymatic and autoxidation pathways. Lipoxygenase-catalyzed oxidation is a common enzymatic method for the specific introduction of a hydroperoxy group. For instance, linoleic acid, a structural isomer of the free acid of this compound, can be treated with lipoxygenase to yield its corresponding hydroperoxide, which can then be methylated to the methyl ester.

Autoxidation, or the reaction with molecular oxygen, represents a non-enzymatic route to hydroperoxide formation. This process is often initiated by radical species and can lead to a mixture of positional and stereoisomers of the hydroperoxide. The mechanism involves hydrogen abstraction from an allylic position, followed by reaction with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another molecule to propagate the chain reaction and form the hydroperoxide.

| Precursor | Reagent/Catalyst | Product | Reference |

| Linoleic acid | Lipoxygenase, then CH₂N₂ | Methyl (9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoate | N/A |

| This compound | O₂ (Autoxidation) | Mixture of hydroperoxide isomers | N/A |

Hydroxy fatty acid methyl esters can be synthesized from this compound through the reduction of the corresponding hydroperoxides. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and triphenylphosphine. This reduction is typically high-yielding and proceeds without affecting the double bonds in the molecule.

An alternative route involves the epoxidation of the double bonds followed by ring-opening of the epoxide with a suitable nucleophile, such as water or hydroxide, under acidic or basic conditions. This method allows for the introduction of hydroxyl groups at the positions of the original double bonds.

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| Methyl linoleate hydroperoxide | NaBH₄ | Methyl hydroxydienoate | N/A | N/A |

| This compound | 1. m-CPBA 2. H₃O⁺ | Dihydroxy methyl octadecenoate | N/A | N/A |

The oxidation of hydroxy fatty acid methyl esters yields the corresponding keto and oxo-dienoates. Reagents such as pyridinium chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid and acetone) are commonly employed for this transformation. The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule.

Enzymatic methods can also be utilized for the synthesis of keto derivatives. For example, hydroperoxide lyase can catalyze the cleavage of fatty acid hydroperoxides to produce aldehydes and ω-oxoacids nih.gov. While not a direct conversion of the intact C18 chain, this illustrates an enzymatic approach to oxo-fatty acid synthesis.

| Precursor | Reagent/Catalyst | Product | Reference |

| Methyl hydroxydienoate | PCC or Jones Reagent | Methyl keto-dienoate | N/A |

| 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) | Hydroperoxide Lyase | 12-oxo-9(Z)-dodecenoic acid | nih.gov |

Formation of Furanoid Esters

Furanoid esters can be synthesized from derivatives of this compound. A key strategy involves the cyclization of appropriate precursors containing oxo and epoxy functionalities. For instance, the methylation of dimethylene interrupted dioxo derivatives of epoxyoctadecadienoates, followed by cyclodehydration, has been shown to furnish furanoid esters . This approach allows for the construction of the furan ring system with substituents derived from the original fatty acid chain.

The synthesis of the necessary dioxo precursors can be achieved through the oxidation of corresponding hydroxy or enone derivatives. The subsequent methylation and cyclization steps are crucial for the formation of the aromatic furan ring.

| Precursor | Key Transformation Steps | Product | Reference |

| Dimethylene interrupted dioxo derivatives of epoxyoctadecadienoates | 1. Methylation (CH₃I, KOH in DMSO) 2. Cyclodehydration | Methyl 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoate | |

| Methyl 12-oxo-octadec-cis-9-enoate | 1. Methylation at C-11 2. Cyclodehydration | Methyl 9,12-epoxy,11-methyloctadeca-9,11-dienoate |

Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful tool for the structural diversification of unsaturated fatty acid esters like this compound. Both self-metathesis and cross-metathesis reactions can be employed to generate a variety of valuable chemical intermediates. These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts ias.ac.in.

Self-metathesis of a di-unsaturated ester would lead to a complex mixture of oligomeric and cyclic products. A more controlled approach is cross-metathesis with a partner olefin. For example, cross-metathesis with ethylene (ethenolysis) can cleave the double bonds to produce shorter-chain terminal olefins and α,ω-difunctionalized molecules. Cross-metathesis with functionalized olefins, such as methyl acrylate, can introduce new functional groups into the fatty acid backbone, leading to the synthesis of α,ω-dicarboxylic acid esters researchgate.net.

| Reaction Type | Reactant(s) | Catalyst | Product(s) | Application | Reference |

| Self-metathesis | Methyl oleate | Grubbs' second-generation catalyst | 9-Octadecene and dimethyl 9-octadecenedioate | Platform chemicals | ias.ac.in |

| Cross-metathesis | Methyl oleate, Ethylene | Ruthenium-based catalyst | Terminal olefins, α,ω-diesters | Polymer precursors | researchgate.net |

| Cross-metathesis | Unsaturated fatty acid esters, Eugenol | Grubbs' second-generation catalyst | Multifunctional products | Fine chemicals | nih.gov |

| Cross-metathesis | Fatty acid esters, Methyl acrylate | Ruthenium-based catalyst | α,ω-Dicarboxylic acid esters | Monomers for polyesters and polyamides | researchgate.net |

Nucleophilic Substitution and Reduction Reactions of Unsaturated Esters

The ester functionality in this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the methoxy (B1213986) group masterorganicchemistry.comlibretexts.org. Common nucleophiles include water (hydrolysis), alcohols (transesterification), and amines (aminolysis), leading to carboxylic acids, different esters, and amides, respectively byjus.com. These reactions can be catalyzed by acids or bases libretexts.org.

Reduction of the ester group provides another avenue for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding octadeca-9,13-dien-1-ol. Milder reducing agents, such as sodium borohydride, can also be effective, sometimes in the presence of additives or on a solid support, for the reduction of fatty acid methyl esters to fatty alcohols conicet.gov.arresearchgate.netmdpi.com. It is important to select reaction conditions that are chemoselective for the ester reduction without affecting the carbon-carbon double bonds.

| Reaction Type | Reagent(s) | Product | General Mechanism |

| Hydrolysis (Saponification) | NaOH, H₂O | Sodium octadeca-9,13-dienoate | Nucleophilic acyl substitution |

| Transesterification | R'OH, Acid or Base catalyst | R'-octadeca-9,13-dienoate | Nucleophilic acyl substitution |

| Aminolysis | R'R''NH | N,N-dialkyl-octadeca-9,13-dienamide | Nucleophilic acyl substitution |

| Reduction | LiAlH₄ or NaBH₄ | Octadeca-9,13-dien-1-ol | Nucleophilic addition |

Mechanistic Investigations of Chemical Transformations

Oxidative Degradation Mechanisms

Oxidative degradation is a primary route for the transformation of methyl octadeca-9,13-dienoate. This can occur through several mechanisms, including autoxidation and reactions with reactive oxygen species like singlet oxygen and hydroxyl radicals.

Autoxidation of conjugated linoleic acid methyl esters proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. The primary products formed during the initial stages are conjugated diene allylic monohydroperoxides. nih.gov This hydroperoxide pathway is a key feature of CLA autoxidation. nih.gov

The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a resonance-stabilized pentadienyl radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen atom from another lipid molecule to form a hydroperoxide, thus propagating the chain reaction. For conjugated dienes like this compound, this leads to the formation of various positional isomers of hydroperoxides. Research on the autoxidation of general CLA methyl esters has identified 8-, 10-, 12-, and 14-hydroperoxyoctadecadienoates as primary products. nih.gov

Further oxidation and degradation of these initial hydroperoxides can lead to more complex molecules. For instance, the oxidation of related hydroxy-octadecadienoic acids, which can be formed from the reduction of hydroperoxides, yields products such as keto-dienes and epoxy-hydroxy compounds. acs.org

Table 1: Identified Primary Autoxidation Products of Conjugated Octadecadienoate Esters

| Product Class | Specific Compounds Identified in CLA Methyl Ester Autoxidation |

| Monohydroperoxides | 8-hydroperoxyoctadecadienoate |

| 10-hydroperoxyoctadecadienoate | |

| 12-hydroperoxyoctadecadienoate | |

| 14-hydroperoxyoctadecadienoate |

This interactive table summarizes the primary products formed during the autoxidation of conjugated linoleic acid methyl esters.

Peroxyl radicals are key intermediates in the autoxidation chain reaction. mdpi.com After the initial formation of a fatty acid radical, it rapidly reacts with ground-state molecular oxygen (a triplet diradical) to form a peroxyl radical (LOO•). mdpi.com

This peroxyl radical is a crucial chain-carrying species. It can abstract a hydrogen atom from an adjacent unsaturated fatty acid molecule, leading to the formation of a lipid hydroperoxide (LOOH) and a new fatty acid radical (L•). This propagation step continues the chain reaction, leading to the accumulation of hydroperoxides. mdpi.com In the context of conjugated systems like this compound, the peroxyl radical can add to the double bond system at various positions, contributing to the diversity of hydroperoxide isomers observed.

Unlike ground-state triplet oxygen, the more energetic singlet oxygen can react directly with the conjugated diene system of this compound through non-radical pathways. The primary mechanism for the reaction of singlet oxygen with conjugated dienes is a [4+2] cycloaddition, which is analogous to the Diels-Alder reaction. scribd.comrsc.org In this reaction, singlet oxygen acts as the dienophile, adding across the diene to form cyclic endoperoxides. scribd.comacs.org

Another potential pathway is the "ene" reaction, where singlet oxygen reacts with an allylic hydrogen, similar to its reaction with mono-unsaturated fatty acids, to form hydroperoxides. mdpi.comscribd.com For conjugated dienes, the Diels-Alder-type cycloaddition is a significant pathway. These reactions result in different primary oxidation products compared to free-radical autoxidation, specifically cyclic peroxides rather than a mixture of positional hydroperoxide isomers.

Hydroxyl radicals (•OH) can be generated during the later stages of lipid peroxidation through the decomposition of lipid hydroperoxides (LOOH), the primary products of autoxidation. nih.gov This process is often catalyzed by transition metal ions, such as iron, in a Fenton-like reaction. acs.org

Degradation by Interaction with Other Chemical Species

The products formed during the oxidative degradation of this compound are often reactive carbonyl compounds. These secondary products can subsequently react with other molecules, such as amino acids, leading to further chemical transformations.

The Strecker degradation is a reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom. While classically associated with the Maillard reaction, research has confirmed that lipid oxidation products can also initiate this degradation. nih.govcuny.edu

Secondary oxidation products derived from this compound, such as keto-dienes and epoxy-oxo-enoates, are effective initiators. For example, methyl 13-oxooctadeca-9,11-dienoate and epoxyoxoene fatty esters like methyl 9,10-epoxy-13-oxo-11(E)-octadecenoate have been shown to degrade the amino acid phenylalanine into phenylacetaldehyde, its corresponding Strecker aldehyde. scribd.comnih.gov The mechanism involves the formation of an imine intermediate between the carbonyl group of the lipid derivative and the amino group of the amino acid, followed by decarboxylation and hydrolysis to yield the aldehyde. rsc.orgnih.gov This reaction demonstrates a significant interaction between lipid oxidation and amino acid chemistry.

Table 2: Strecker-type Degradation of Phenylalanine by Lipid Oxidation Products

| Lipid Oxidation Product | Amino Acid | Major Strecker Product |

| Methyl 13-oxooctadeca-9,11-dienoate | Phenylalanine | Phenylacetaldehyde |

| Methyl 9,10-epoxy-13-oxo-11(E)-octadecenoate | Phenylalanine | Phenylacetaldehyde |

| Methyl 12,13-epoxy-9-oxo-11(E)-octadecenoate | Phenylalanine | Phenylacetaldehyde |

This interactive table illustrates the role of specific lipid oxidation products in the Strecker-type degradation of phenylalanine.

Mechanisms of Epoxide Hydrolysis and Rearrangement

The hydrolysis of epoxides, including derivatives of this compound, proceeds via different mechanisms depending on whether the reaction is catalyzed by acid or base. byjus.com These reactions are significant as they open the strained three-membered epoxide ring to form 1,2-diols (vicinal diols). byjus.comlibretexts.org The high ring strain of epoxides (approximately 13 kcal/mol) makes them susceptible to nucleophilic attack, even though alkoxides are typically poor leaving groups. byjus.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic aqueous conditions, the reaction begins with the protonation of the epoxide oxygen, which creates a better leaving group. libretexts.orgyoutube.commasterorganicchemistry.com This is followed by a nucleophilic attack by water. libretexts.org The reaction proceeds through a mechanism with significant SN1 character. byjus.comyoutube.com Consequently, the water molecule preferentially attacks the more substituted carbon atom of the epoxide ring. byjus.comlibretexts.orgmasterorganicchemistry.com This regioselectivity is due to the greater positive charge development on the more substituted carbon in the transition state. youtube.com The ring-opening occurs via a backside attack, resulting in a trans-1,2-diol product. byjus.comlibretexts.org

Base-Catalyzed Hydrolysis: In a basic aqueous medium, the hydroxide (B78521) ion (a strong nucleophile) directly attacks one of the electrophilic carbons of the epoxide ring. byjus.comlibretexts.org This reaction follows a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. byjus.comlibretexts.orgmasterorganicchemistry.com The ring opens to form an alkoxide intermediate, which is then protonated by water to yield the final trans-1,2-diol product. byjus.comlibretexts.org

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Acid (e.g., H3O+) | Base (e.g., OH-) |

| Initial Step | Protonation of the epoxide oxygen. libretexts.orgmasterorganicchemistry.com | Nucleophilic attack on an epoxide carbon. byjus.comlibretexts.org |

| Mechanism | SN1-like character. byjus.comyoutube.com | SN2 mechanism. libretexts.orgmasterorganicchemistry.com |

| Regioselectivity (Site of Attack) | More substituted carbon. byjus.comlibretexts.org | Less substituted (less sterically hindered) carbon. byjus.comlibretexts.org |

| Stereochemistry | Results in a trans-diol. libretexts.org | Results in a trans-diol. libretexts.org |

Conjugation Reactions with Thiol-Containing Molecules (e.g., Glutathione)

Oxidized derivatives of polyunsaturated fatty acids, such as 13-oxo-octadecadienoic acid (13-oxo-ODE), which possesses an α,β,γ,δ-conjugated enone system, are susceptible to Michael addition reactions with thiol-containing molecules like glutathione (B108866) (GSH). nih.gov This conjugation is a significant metabolic pathway that can be catalyzed by enzymes. nih.gov

The reaction between 13-oxo-ODE and glutathione proceeds primarily via a 1,6-Michael addition. nih.gov In this mechanism, the thiol group of glutathione attacks the C-9 position of the fatty acid chain. nih.gov This nucleophilic attack leads to a rearrangement of the double bonds, with the remaining double bond shifting to the 10,11-position, out of conjugation with the ketone at C-13. nih.gov As a result, the product lacks the characteristic conjugated enone UV chromophore. nih.gov The addition of GSH at the C-9 carbon can create a new chiral center, leading to the formation of a pair of diastereomers. nih.gov

While this reaction can occur non-enzymatically, it is often catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov Different classes of GSTs exhibit varying efficiencies and stereoselectivities in catalyzing this conjugation. nih.gov Enzymes from the alpha class, such as GST A1-1, are particularly efficient. nih.gov In contrast, mu and pi class GSTs show higher stereoselectivity in the formation of the diastereomeric products. nih.gov

| GST Enzyme | Enzyme Class | Catalytic Efficiency (kcat/Km) (mM-1s-1) |

|---|---|---|

| GST A1-1 | Alpha | 8.9 |

| GST A4-4 | Alpha | 2.14 |

| GST M1-1 | Mu | ~0.4 - 0.8 |

| GST M2-2 | Mu | ~0.4 - 0.8 |

| GST P1-1 | Pi | ~0.4 - 0.8 |

Data adapted from a study on 13-oxooctadeca-9,11-dienoic acid. nih.gov

Enzymatic Biotransformations and Biosynthesis Pathways

Regio- and Stereospecificity in Enzymatic Oxygenation of Polyunsaturated Fatty Acids

The initial and often rate-limiting step in the biosynthesis of many oxylipins is the oxygenation of PUFAs, a reaction catalyzed by dioxygenase enzymes, most notably lipoxygenases (LOXs). gsartor.org These enzymes exhibit remarkable regio- and stereospecificity, meaning they introduce molecular oxygen at specific carbon atoms and with a defined stereochemical configuration. researchgate.net This specificity is critical as it determines the structure and, consequently, the biological activity of the resulting hydroperoxy fatty acids.

LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structural motif. researchgate.net The reaction mechanism involves the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, leading to the formation of a fatty acid radical. Subsequently, molecular oxygen inserts into the fatty acid backbone, forming a hydroperoxy fatty acid. gsartor.org The position of oxygen insertion and the stereochemistry of the resulting hydroperoxide are determined by the specific LOX isozyme and the orientation of the substrate within the enzyme's active site. For instance, in plants, LOXs can be broadly classified into 9-LOXs and 13-LOXs, which predominantly produce 9-hydroperoxy and 13-hydroperoxy derivatives of linoleic and linolenic acid, respectively. nih.govnih.gov

The regio- and stereospecificity of LOXs are fundamental to the downstream diversification of oxylipins, as the initially formed hydroperoxides serve as substrates for a variety of subsequent enzymatic transformations.

Fatty Acid Desaturation Pathways

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, leading to the formation of unsaturated and polyunsaturated fatty acids. These enzymes are integral to maintaining the appropriate fluidity of cell membranes and for producing precursors for various signaling molecules. The process of desaturation is a critical prerequisite for the subsequent oxygenation by lipoxygenases, as it creates the cis,cis-1,4-pentadiene structure necessary for LOX activity.

Oxylipin Biosynthesis Pathways (Octadecanoid Pathway)

The oxylipin pathway, also known as the octadecanoid pathway in plants, encompasses a series of enzymatic reactions that convert PUFA hydroperoxides into a wide range of biologically active molecules. nih.gov This pathway is initiated by the action of lipoxygenases and leads to the formation of compounds involved in plant defense, signaling, and development. nih.govnih.gov

As previously mentioned, lipoxygenases catalyze the first committed step in the oxylipin pathway by introducing molecular oxygen into PUFAs to form fatty acid hydroperoxides. gsartor.orgresearchgate.net The specific hydroperoxy fatty acid produced (e.g., 9-hydroperoxyoctadecatrienoic acid [9-HPOT] or 13-hydroperoxyoctadecatrienoic acid [13-HPOT] from α-linolenic acid) directs the subsequent metabolic steps and the nature of the final oxylipin products. nih.govnih.gov In mammals, LOXs are also crucial in the production of inflammatory mediators like leukotrienes and lipoxins. gsartor.orgpnas.org

The fatty acid hydroperoxides generated by LOXs can be further metabolized by a group of specialized cytochrome P450 enzymes. nih.gov One of the major branches of the oxylipin pathway involves the sequential action of allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC). nih.gov

AOS catalyzes the conversion of a fatty acid hydroperoxide into an unstable allene oxide. oup.commdpi.com This reaction is a key branching point in the pathway. The allene oxide can then be acted upon by AOC, which catalyzes a cyclization reaction to form a cyclopentenone ring structure, leading to the synthesis of 12-oxophytodienoic acid (OPDA) from 13-HPOT. nih.govoup.com OPDA is a precursor for the plant hormone jasmonic acid. wikipedia.org The stereospecificity of the AOC-catalyzed reaction is crucial for determining the biological activity of the resulting jasmonates. documentsdelivered.com

In addition to the AOS/AOC branch, fatty acid hydroperoxides can be substrates for other enzymes, leading to different classes of oxylipins. Hydroperoxide lyase (HPL) is an enzyme that cleaves fatty acid hydroperoxides at the C-C bond adjacent to the hydroperoxide group. nih.govnih.gov This cleavage results in the formation of short-chain aldehydes and ω-oxo acids. nih.gov The volatile aldehydes produced, often referred to as "green leaf volatiles," contribute to the characteristic aroma of fresh-cut plants and are involved in plant defense against herbivores and pathogens. researchgate.netnih.gov

Divinyl ether synthases (DES) represent another branch of the oxylipin pathway. nih.gov These enzymes convert fatty acid hydroperoxides into divinyl ether fatty acids. While less common than the other pathways, the products of DES have been shown to possess antifungal properties. nih.gov

Peroxisomal Enzyme Involvement (e.g., OPDA Reductase, Acyl-CoA Oxidases)

Peroxisomes are crucial cellular organelles that house a variety of metabolic pathways, including the β-oxidation of specific types of fatty acids. nih.govnih.gov For a compound like Methyl octadeca-9,13-dienoate, its metabolism via this pathway would first require hydrolysis of the methyl ester to the free carboxylic acid, followed by activation to its coenzyme A (CoA) derivative. The subsequent entry into the peroxisomal β-oxidation spiral is initiated by Acyl-CoA oxidases (ACOXs).

Acyl-CoA oxidase is the first and often rate-limiting enzyme in the peroxisomal β-oxidation pathway. nih.gov This enzyme catalyzes the introduction of a double bond at the α,β-position of the acyl-CoA substrate, transferring electrons directly to molecular oxygen to produce hydrogen peroxide (H₂O₂). mdpi.com Unlike mitochondrial β-oxidation, the peroxisomal system is not primarily coupled to ATP synthesis via an electron transport chain but is essential for chain-shortening of substrates that are poorly handled by mitochondria. These substrates include very-long-chain fatty acids (VLCFAs), polyunsaturated fatty acids (PUFAs), and dicarboxylic acids. nih.govmdpi.com

Different isoforms of ACOX exist, exhibiting varying specificities for the chain length and structure of the fatty acid substrate. In mammals, ACOX1 is primarily responsible for the oxidation of straight-chain fatty acyl-CoAs, while ACOX2 and ACOX3 are involved in the degradation of branched-chain fatty acids and bile acid intermediates. mdpi.com The yeast Yarrowia lipolytica, for instance, possesses five distinct Acyl-CoA oxidases (Aoxps), allowing it to efficiently utilize a wide range of fatty acids as a carbon source. researchgate.net The degradation of polyunsaturated acyl-CoAs, such as the derivative of octadeca-9,13-dienoic acid, would proceed through this peroxisomal pathway, involving ACOX and a multifunctional enzyme that catalyzes the subsequent hydration and dehydrogenation steps. nih.gov

| Enzyme Isoform | Typical Substrates | Biological System |

| ACOX1 | Very-long-chain fatty acids (VLCFAs), Long-chain fatty acids (LCFAs), Polyunsaturated fatty acids (PUFAs) | Mammals |

| ACOX2 | Branched-chain fatty acids (BCFAs), Bile acid intermediates | Mammals |

| ACOX3 | Branched-chain fatty acids (BCFAs) | Mammals |

| Aox2p | Medium-chain fatty acids | Yarrowia lipolytica (Yeast) |

| Aox3p | Short-chain fatty acids | Yarrowia lipolytica (Yeast) |

Catalase/Peroxidase-Related Hemoprotein Activity in Epoxide Formation

A distinct pathway for the biotransformation of polyunsaturated fatty acids involves a specialized group of enzymes known as catalase-related hemoproteins. nih.gov While classic catalases are highly efficient at detoxifying hydrogen peroxide, this related family of enzymes shows little to no reaction with H₂O₂. nih.govlsu.edu Instead, they are involved in secondary metabolite biosynthesis by catalyzing transformations of fatty acid hydroperoxides into products like allene oxides, aldehydes, or other epoxy derivatives. nih.govnih.gov

These enzymes possess the characteristic catalase structural fold, but a key difference in their active site—typically the presence of a threonine residue adjacent to the distal heme histidine instead of the valine found in true catalases—switches their substrate specificity from H₂O₂ to fatty acid hydroperoxides. nih.govlsu.edu The reaction mechanism often involves the activation of the heme iron to a high-valent oxo species (Compound I), which can then perform monooxygenase activity, such as alkene epoxidation. nih.govnih.gov

Research has demonstrated this activity in various microorganisms. For example, a catalase-related hemoprotein from the fungus Fusarium graminearum (Fg-cat), when activated with iodosylbenzene, can transform 13S-hydroxy-octadeca-9,11,15-trienoic acid (13S-HOTE-ω3) into a 15,16-epoxide derivative. nih.gov Similarly, a catalase from Mycobacterium avium ssp. paratuberculosis converts 13S-hydroxy-linoleic acid (13-HODE) into a 9,10-epoxy-13-hydroxy derivative. nih.gov These reactions highlight a potential pathway for the epoxidation of dienoic fatty acids like octadeca-9,13-dienoic acid, should it first be converted to a suitable hydroxy derivative by enzymes such as lipoxygenases.

| Enzyme Source | Substrate | Key Product(s) |

| Fusarium graminearum | 13S-hydroxy-octadeca-9,11,15-trienoic acid | 15,16-Epoxide |

| Pseudomonas fluorescens | 13S-hydroxy-octadeca-9,11,15-trienoic acid | 15,16-Epoxide (preferentially) |

| Mycobacterium avium ssp. paratuberculosis | 13S-hydroxy-linoleic acid (13-HODE) | 9,10-Epoxy-13-hydroxy derivative |

Comparative Enzymatic Mechanisms across Biological Systems (e.g., Bacteria, Fungi, Plants, Mammals)

The enzymatic machinery for metabolizing fatty acids, including polyunsaturated variants like octadeca-9,13-dienoic acid, exhibits significant diversity across the biological kingdoms.

Bacteria : Certain bacteria possess specialized catalase-related hemoproteins capable of unique fatty acid transformations. The catalase from Pseudomonas fluorescens shows a high preference for converting a C18 hydroxy-trienoic acid into its corresponding epoxide. nih.gov Meanwhile, the enzyme from Mycobacterium avium ssp. paratuberculosis also demonstrates this epoxidation activity on a C18 hydroxy-dienoic acid. nih.gov

Fungi : Fungi, particularly oleaginous yeasts like Yarrowia lipolytica, have evolved robust peroxisomal β-oxidation systems to process fatty acids as energy sources. This yeast has multiple POX genes encoding Acyl-CoA oxidases with different chain-length specificities, enabling efficient lipid metabolism. researchgate.net In filamentous fungi such as Penicillium chrysogenum, enzymes like polyamine oxidase are involved in activating secondary metabolism, which can include pathways that synthesize complex molecules derived from fatty acid precursors. mdpi.com

Plants : In plant cells, peroxisomal β-oxidation is a fundamental process. It is not only involved in the degradation of fatty acids but, in some tissues, is also functionally linked to the glyoxylate (B1226380) cycle, allowing for the conversion of fats into carbohydrates. nih.gov

Mammals : In mammals, peroxisomal β-oxidation is critical for processing fatty acids that cannot be efficiently handled by mitochondria. nih.gov Acyl-CoA oxidases have been identified as the rate-limiting step for this process in various tissues, including the liver and kidney. nih.gov However, mammalian enzymes can differ significantly from their microbial counterparts in specificity. For example, human catalase, with its highly restricted active site, is unable to perform the epoxidation of 13S-hydroxy-linoleic acid that is observed with certain bacterial catalases. nih.gov This highlights an evolutionary divergence where some microbial enzymes have been adapted for complex biosynthetic reactions while their mammalian homologs remain specialized for detoxifying small molecules like H₂O₂.

| Biological System | Key Enzymatic Pathway/Activity | Representative Organism/System | Significance |

| Bacteria | Catalase-related epoxidation of hydroxy fatty acids | P. fluorescens, M. avium | Biosynthesis of specialized epoxy fatty acids. nih.gov |

| Fungi | Multi-gene Acyl-CoA oxidase system for β-oxidation | Yarrowia lipolytica | Efficient utilization of diverse fatty acids as energy sources. researchgate.net |

| Plants | Peroxisomal β-oxidation linked to glyoxylate cycle | General plant cells | Conversion of stored lipids into carbohydrates for growth. nih.gov |

| Mammals | Rate-limiting peroxisomal β-oxidation by ACOX1 | Rat liver, kidney | Chain-shortening of VLCFAs and PUFAs not metabolized by mitochondria. nih.gov |

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Methyl octadeca-9,13-dienoate from complex mixtures and for its quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like FAMEs. It offers high-resolution separation and definitive identification based on mass-to-charge ratio.

Detailed Research Findings: In a typical GC-MS analysis, this compound is volatilized and separated from other components on a long capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Non-polar or mid-polarity columns, such as those with a 5% phenyl polysiloxane stationary phase, are commonly used for FAME analysis.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for structural confirmation. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 294.5. Characteristic fragment ions resulting from cleavages at positions allylic to the double bonds and rearrangements help in distinguishing it from other isomers.

However, the separation of closely related isomers, such as different positional (e.g., 9,12- vs. 9,13-) or geometric (cis/trans) isomers of C18:2 methyl esters, can be challenging with one-dimensional GC due to similar retention times, leading to potential co-elution researchgate.net. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced separation by using two columns with different stationary phases researchgate.net.

Table 1: Typical GC-MS Parameters for FAME Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp ~100°C, ramp to ~280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating FAMEs, particularly when they are part of a complex mixture containing non-volatile or thermally labile compounds. Normal-phase HPLC is especially effective for isomer separation.

Detailed Research Findings: The separation of FAME isomers by HPLC is based on their differential polarity. Using a silica-based stationary phase (normal-phase HPLC), isomers can be separated with a non-polar mobile phase, such as mixtures of n-hexane and a slightly more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297). Studies on related oxidized methyl linoleate (B1235992) isomers have demonstrated successful separation on silica columns bohrium.com.

Detection of non-conjugated dienes like this compound can be challenging as they lack a strong chromophore for UV-Vis detection at standard wavelengths. The conjugated diene systems found in 9,11- or 10,12-octadecadienoates absorb strongly around 234 nm, but this is not the case for the 9,13-isomer bohrium.com. Therefore, detection is often achieved using a Diode Array Detector (DAD) at lower wavelengths (~205 nm) or, more universally, with detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS).

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method used for the qualitative analysis of FAMEs, for monitoring reaction progress, and for preliminary separation.

Detailed Research Findings: TLC separates compounds based on their affinity for the stationary phase (typically silica gel on a glass or aluminum plate) versus the mobile phase. For FAMEs, a non-polar solvent system is used as the mobile phase. A common system for separating fatty acid derivatives is a mixture of hexane (B92381) and ethyl acetate nih.gov. The separation of different FAME isomers is possible by carefully optimizing the solvent system's polarity. After development, the plate is dried, and the spots are visualized using methods such as iodine vapor, potassium permanganate (B83412) stain, or by viewing under UV light if a fluorescent indicator is incorporated into the silica gel. TLC is also employed as a preparative technique to isolate FAMEs from complex lipid extracts for further analysis nih.gov.

Solid Phase Extraction (SPE) for Sample Preparation

Solid Phase Extraction (SPE) is a critical sample preparation technique used to isolate FAMEs from complex sample matrices, remove interfering substances, and concentrate the analytes before instrumental analysis.

Detailed Research Findings: The primary goal of SPE in FAME analysis is to clean up the sample to prevent contamination of the analytical system and improve detection limits. The choice of SPE sorbent depends on the nature of the sample matrix and the analytes. For isolating FAMEs from a polar matrix (e.g., an aqueous sample), a reversed-phase sorbent like C18 is effective chromatographyonline.com. The FAMEs are retained on the non-polar C18 sorbent while polar interferences are washed away. The FAMEs are then eluted with a non-polar organic solvent.

Conversely, for isolating FAMEs from a non-polar matrix, such as a lipid extract containing triacylglycerols (TAGs), a normal-phase sorbent like silica or an aminopropyl-bonded phase is used. In this case, the less polar TAGs can be washed off with a non-polar solvent (e.g., hexane), while the slightly more polar FAMEs are retained and then eluted with a solvent of higher polarity. This step is crucial for preventing the co-elution of high-concentration TAGs that can interfere with the quantification of FAMEs.

Spectroscopic Techniques for Structural Elucidation

While chromatography separates components, spectroscopy provides detailed information about the molecular structure, which is essential for the unambiguous identification of this compound among its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMQC, HMBC) NMR experiments provide a complete picture of the molecule's carbon-hydrogen framework.

Detailed Research Findings: Even in a complex mixture of isomers, specific NMR signals can be used for identification and structural confirmation without prior separation.

¹H-NMR Spectroscopy: This technique provides information on the chemical environment of each proton. For this compound, key signals would include:

A singlet for the methyl ester (-OCH₃) protons around 3.6-3.7 ppm.

Multiplets for the olefinic protons (-CH=CH-) in the region of 5.3-5.5 ppm. The coupling patterns of these signals can help determine the geometry (cis/trans) of the double bonds.

Signals for allylic protons (protons on carbons adjacent to a double bond) around 2.0-2.3 ppm.

A signal for the isolated methylene (B1212753) group at C11, situated between the two double bonds (-CH=CH-CH₂ -CH=CH-), which would appear at a distinct chemical shift.

A triplet for the terminal methyl group (-CH₃) around 0.9 ppm.

¹³C-NMR Spectroscopy: This provides a signal for each unique carbon atom in the molecule. Key resonances for this compound include:

The carbonyl carbon of the ester group at ~174 ppm.

Olefinic carbons from the double bonds between ~125-135 ppm.

The methoxy (B1213986) carbon of the ester at ~51 ppm.

A series of signals for the methylene (-CH₂-) carbons of the aliphatic chain between ~22-35 ppm.

2D NMR (HMQC and HMBC): Two-dimensional NMR is crucial for definitively assigning the structure and the position of the double bonds.

Heteronuclear Single Quantum Coherence (HMQC) correlates proton signals with the carbon signals to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. For example, an HMBC experiment would show a correlation between the olefinic protons on C9 and C10 to the allylic carbons C8 and C11, and similarly for the C13-C14 double bond. These long-range correlations are essential to piece together the molecular structure and confirm the 9,13-dienoate arrangement, distinguishing it from all other isomers.

Table 2: Predicted Key NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ester Carbonyl (C=O) | ¹³C | ~174 | Characteristic for ester carbonyls. |

| Olefinic Carbons (-C=C-) | ¹³C | ~125-135 | Four distinct signals expected. |

| Methoxy (-OCH₃) | ¹³C | ~51.4 | Ester methyl carbon. |

| Olefinic Protons (-CH=CH-) | ¹H | ~5.3-5.5 | Complex multiplet pattern. |

| Methoxy (-OCH₃) | ¹H | ~3.67 | Sharp singlet integrating to 3H. |

| Allylic Protons (-CH₂-C=) | ¹H | ~2.0-2.3 | Protons on C8, C12, and C15. |

| Terminal Methyl (-CH₃) | ¹H | ~0.9 | Triplet integrating to 3H. |

Infrared (IR) Spectroscopy (FTIR with ATR Module)

Infrared (IR) spectroscopy, particularly utilizing a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) module, serves as a fundamental technique for identifying the functional groups present in this compound. This method confirms the presence of the methyl ester and the alkene groups, which are characteristic of this molecule's structure. The analysis of the IR spectrum focuses on characteristic absorption bands corresponding to specific vibrational modes of the bonds within the molecule.

Key functional groups and their expected vibrational frequencies for this compound are detailed below.

| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Ester | C=O | Stretch | ~1740 |

| Ester | C-O | Stretch | ~1250-1160 |

| Alkene | C=C | Stretch | ~1650 |

| Alkene | =C-H | Bend | ~970 (for trans) / ~720 (for cis) |

The prominent peak around 1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester group. The presence of carbon-carbon double bonds (C=C) within the aliphatic chain is confirmed by a weaker absorption band around 1650 cm⁻¹. The specific stereochemistry of the double bonds (cis or trans) can be inferred from the =C-H bending vibrations in the fingerprint region.

Mass Spectrometry (EI, PCI, LC-MS/MS) for Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. The molecular formula for this compound is C₁₉H₃₄O₂, corresponding to a molecular weight of approximately 294.5 g/mol . nih.gov When subjected to Electron Ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern that can aid in its identification.

However, standard EI-MS of fatty acid methyl esters (FAMEs) presents a significant challenge: the fragmentation pattern does not readily reveal the precise location of the double bonds along the alkyl chain. researchgate.net While a molecular ion peak (M⁺) at m/z 294 is expected, other prominent fragments are often not diagnostic for the double bond positions.

Common fragments observed in the EI mass spectra of long-chain FAMEs include:

A peak at m/z 74 , resulting from the characteristic McLafferty rearrangement of the methyl ester group.

A fragment corresponding to the loss of a methoxy group ([M-31]⁺) at m/z 263 .

A series of hydrocarbon fragments separated by 14 mass units (-CH₂- groups). libretexts.org

While these fragments confirm the identity as a C18 methyl ester, they provide insufficient information to distinguish this compound from its other isomers, such as Methyl linoleate (octadeca-9,12-dienoate). nist.govresearchgate.net Techniques like Positive Chemical Ionization (PCI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide softer ionization and more controlled fragmentation, but derivatization is often required for unambiguous double bond localization.

| Ion (m/z) | Identity | Significance |

| 294 | [M]⁺ | Molecular Ion |

| 263 | [M-31]⁺ | Loss of methoxy group (-OCH₃) |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |

Derivatization Strategies for Enhanced Analytical Resolution

To overcome the inherent limitations of mass spectrometry in pinpointing the location of double bonds in unsaturated fatty acid methyl esters, various derivatization strategies are employed. These methods involve chemically modifying the carboxyl group to create a derivative that directs fragmentation in a more predictable and informative manner under mass spectrometric analysis.

Trimethylsilyl (B98337) (TMS) Derivatives

Trimethylsilylation is a common derivatization technique in gas chromatography-mass spectrometry (GC-MS). It involves replacing active hydrogen atoms with a trimethylsilyl (TMS) group, -(Si(CH₃)₃). For a compound like this compound, which lacks active hydrogens, derivatization would typically occur on the corresponding fatty acid (octadeca-9,13-dienoic acid) rather than the methyl ester. The resulting TMS ester exhibits increased volatility and thermal stability. nih.govnist.gov However, for the specific purpose of locating double bonds in a FAME, TMS derivatization is less informative compared to nitrogen-containing derivatives.

Dimethyloxazoline (DMOX) Derivatives

The preparation of 4,4-dimethyloxazoline (DMOX) derivatives is a robust method for determining the structure of unsaturated fatty acids by GC-MS. nih.gov The methyl ester is converted into its DMOX derivative, and the resulting molecule's fragmentation pattern is highly diagnostic. The oxazoline (B21484) ring at the carboxyl end of the fatty acid chain helps to stabilize the radical cation formed during ionization. This stabilization promotes charge-remote fragmentation along the alkyl chain.

The mass spectrum of a DMOX derivative typically shows a clear molecular ion and a series of prominent fragment ions. The location of the original double bond is identified by an unusually large gap of 12 atomic mass units (amu) between the most intense fragment ions in a cluster, corresponding to the cleavage at the allylic position. This predictable fragmentation allows for the precise localization of the C9 and C13 double bonds. nih.gov

Picolinyl Esters

The conversion of fatty acids into picolinyl esters is considered a "gold standard" derivatization technique for locating double bonds via GC-MS. nih.gov The picolinyl ester contains a nitrogen atom within an aromatic ring, which effectively directs fragmentation. During electron ionization, the charge is localized on the picolinyl group. This leads to a series of radical-induced cleavages at each C-C bond along the entire length of the fatty acid's alkyl chain.

The resulting mass spectrum is characterized by a sequence of ions that allows for the straightforward reconstruction of the fatty acid's structure. The positions of the double bonds are clearly indicated by a diagnostic gap of 26 amu (instead of the usual 14 amu) between adjacent fragment ions, which corresponds to the -CH=CH- group. This method has been demonstrated to be of almost universal value for locating double bonds in isomeric dienoic fatty acids. researchgate.netnih.gov

Interactions with Biological Systems Non Human

Role in Plant-Insect Interactions and Chemical Ecology (Pheromonal Activity of Analogs)

Methyl octadeca-9,13-dienoate is a fatty acid methyl ester that belongs to a class of compounds integral to the chemical communication between plants and insects. While direct evidence for this specific compound's role is not extensively documented, its structural analogs and precursors, the octadecanoids, are key players in plant defense signaling. researchgate.netapsnet.org Plants respond to insect herbivory by activating the octadecanoid signaling pathway, which leads to the production of defensive compounds, including jasmonic acid (JA). researchgate.netapsnet.org This response can also trigger the release of volatile organic compounds that attract natural enemies of the herbivorous insects, a phenomenon known as indirect defense.

Many insect pheromones are derived from fatty acids, often with chain lengths of 10-18 carbons, similar to this compound. nih.govfrontiersin.org These pheromones are crucial for behaviors such as mating and aggregation. nih.govfrontiersin.org The biosynthesis of these pheromones in insects typically involves a series of enzymatic modifications of fatty acid precursors, including desaturation, reduction, and functional group modification to form alcohols, aldehydes, or acetate (B1210297) esters. nih.govfrontiersin.orggoogle.com

Analogs of this compound, specifically various isomers of octadecadienols and their acetates, have been identified as sex pheromones in certain species of clearwing moths (family Sesiidae). researchgate.net For instance, a mixture of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) was identified as the sex pheromone of the sesiid moth, Nokona pernix. researchgate.net The precise ratio of these isomers is critical for attracting males. This highlights the specificity of chemical communication in insects and the importance of the double bond positions and stereochemistry in determining biological activity.

The biosynthesis of such pheromones often starts from common fatty acids like linoleic acid, from which this compound can be derived. pherobase.com The structural similarity suggests that this compound could serve as a precursor or an intermediate in the biosynthesis of certain insect pheromones, or that related compounds play a role in the complex chemical ecology of plant-insect interactions. researchgate.net

Table 1: Examples of Octadecadienyl Pheromone Analogs and Their Activity

| Compound | Insect Species | Type of Activity |

| (3E,13Z)-3,13-octadecadien-1-ol | Nokona pernix (clearwing moth) | Sex Pheromone Component |

| (3Z,13Z)-3,13-octadecadien-1-ol | Nokona pernix (clearwing moth) | Sex Pheromone Component |

Microbial Transformations and Metabolism in Environmental Contexts

The fate of fatty acid esters like this compound in the environment is significantly influenced by microbial activity. Microorganisms possess a diverse array of enzymes capable of transforming and degrading such compounds. While specific studies on the microbial transformation of this compound are limited, the metabolism of related fatty acids and their esters by various microbial species is well-documented.

Fungi, for example, are known to carry out a variety of biotransformation reactions on complex organic molecules. The fungus Gibberella fujikuroi has been shown to metabolize diterpenes through reactions like epoxidation and hydroxylation, demonstrating the capability of microorganisms to modify complex unsaturated structures. nih.gov It is plausible that similar enzymatic machinery could act on the double bonds and alkyl chain of this compound.

Bacteria and yeasts are also known to utilize fatty acids as carbon sources. The initial steps often involve the hydrolysis of the ester bond by lipases or esterases to release the free fatty acid and methanol (B129727). The resulting octadeca-9,13-dienoic acid would then likely enter the β-oxidation pathway for complete degradation. The presence of conjugated double bonds may require specific isomerases or reductases for the metabolic process to proceed.

Furthermore, some microorganisms can synthesize valuable compounds from fatty acid substrates. For instance, yeasts like Pseudozyma (formerly Candida antarctica) can convert n-alkanes into glycolipid biosurfactants known as mannosylerythritol lipids (MELs). semanticscholar.org This suggests that under certain conditions, microorganisms could potentially transform this compound into other biologically active or surface-active compounds.

The environmental metabolism of this compound is crucial for its turnover in ecosystems. Its degradation by microorganisms prevents accumulation and contributes to carbon cycling. The specific pathways and microbial species involved would depend on the environmental conditions, such as the presence of oxygen, pH, and the composition of the microbial community.

Applications as Biochemical Reagents in Life Science Research

While this compound itself is not a widely cited biochemical reagent, its structural isomers and related compounds serve as valuable tools in life science research. These molecules are often used as standards for analytical chemistry, particularly in the study of lipid metabolism and signaling pathways.

For example, isomers such as methyl linoleate (B1235992) (methyl (9Z,12Z)-octadecadienoate) are commonly used as substrates in assays for enzymes involved in fatty acid metabolism, such as lipoxygenases and desaturases. larodan.com These studies are fundamental to understanding the biochemical pathways that produce a wide range of biologically active lipids, including prostaglandins (B1171923) and leukotrienes in mammals, and oxylipins in plants.

Hydroxylated derivatives, such as methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate, are also utilized in research as natural products to investigate biological processes. bioscience.co.uk These compounds can act as signaling molecules or as intermediates in metabolic pathways, and their availability as research chemicals allows scientists to probe their functions in cellular and organismal systems.

Furthermore, synthetic analogs of this compound are crucial for research in chemical ecology. As discussed previously, the synthesis of specific isomers of octadecadienols and their acetates is necessary to identify insect pheromones and to study the structure-activity relationships of these semiochemicals. researchgate.net This research has practical applications in the development of environmentally friendly pest management strategies that utilize pheromone traps for monitoring and mating disruption. nih.govfrontiersin.org

In the field of synthetic organic chemistry, related compounds like methyl (9Z,12Z)-octadeca-9,12-dienoate have been used as starting materials for the synthesis of more complex bioactive molecules. acs.org The presence of multiple double bonds provides reactive sites for a variety of chemical transformations.

Table 2: Research Applications of Related Compounds

| Compound | Application Area | Research Use |

| Methyl linoleate | Lipid Metabolism | Substrate for lipoxygenase and desaturase assays. larodan.com |

| Methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate | Natural Product Research | Investigation of biological activities and metabolic pathways. bioscience.co.uk |

| (3E,13Z)-3,13-octadecadien-1-ol | Chemical Ecology | Identification and synthesis of insect sex pheromones for pest management. researchgate.net |

Applications in Organic Synthesis and Chemical Sciences

Intermediate in the Synthesis of Functionalized Organic Compounds

The conjugated diene system within methyl octadeca-9,13-dienoate is a key functional group that allows for a variety of chemical transformations. This reactivity enables its use as a starting material or intermediate for creating more complex, high-value organic compounds. The presence of the ester group and the long aliphatic chain allows for further modifications, leading to a diverse range of potential products.

Research into related conjugated fatty acid derivatives demonstrates the chemical feasibility of targeting specific positions on the carbon chain for functionalization. For instance, the synthesis of linoleic acid esters of hydroxylinoleic acids has been achieved, with specific ester linkages created at the C-13 position. nih.gov This indicates that the 13th carbon of an octadecadienoate chain is an accessible site for chemical modification. nih.gov

Furthermore, naturally occurring oxidized derivatives of conjugated octadecadienoic acids have been identified, such as methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate, which features a ketone group at the C-13 position. nih.gov The existence of such compounds suggests that the carbon backbone of conjugated dienoates is susceptible to oxidative transformations, which can be exploited in organic synthesis to introduce new functional groups like ketones, alcohols, and epoxides. These functionalized long-chain esters are valuable in the synthesis of specialty chemicals, including signaling molecules, surfactants, and specialized polymers.

Table 1: Potential Functionalized Derivatives via Synthesis

| Derivative Class | Functional Group Introduced | Potential Application Area |

|---|---|---|

| Hydroxylated Esters | Hydroxyl (-OH) | Biolubricants, Surfactants |

| Carbonyl Compounds | Ketone (=O) | Chemical Intermediates, Flavorings |

| Epoxidized Esters | Oxirane Ring | Plasticizers, Stabilizers |

Precursor for Advanced Chemical Materials Development

The unique structure of this compound makes it a promising precursor for the development of novel, bio-based materials. Its applications span from contributing to antioxidant systems to forming the basis of renewable polymers.

This compound is an isomer of conjugated linoleic acid (CLA), a class of fatty acids widely recognized for their biological activities, including antioxidant properties. The antioxidant potential of CLAs is attributed to their conjugated double bond system, which can effectively delocalize and stabilize free radicals.

Research comparing the antioxidant activity of CLA isomers with non-conjugated linoleic acid (LA) and its methyl ester (LAME) has shown that the conjugated structure is crucial for this function. nih.gov In studies using the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, CLA isomers demonstrated significant radical quenching activity, whereas LA and LAME showed no such activity. nih.govresearchgate.net This suggests that derivatives maintaining the conjugated diene system of this compound are likely to possess antioxidant capabilities. nih.gov These properties are valuable in lipidic systems, such as foods, cosmetics, and biological membranes, where they can help prevent oxidative damage. researchgate.net The ability of CLAs to protect against free radicals makes their derivatives candidates for use as natural antioxidants. researchgate.netresearchgate.net

Unsaturated fatty acid esters, including this compound, serve as excellent precursors for bio-based plasticizers through an epoxidation reaction. This process transforms the carbon-carbon double bonds into oxirane, or epoxy, rings. nih.gov Epoxidized fatty acid methyl esters (eFAMEs) are increasingly used as renewable alternatives to petroleum-based phthalate (B1215562) plasticizers in polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). google.comresearchgate.net

The epoxidation is typically carried out by reacting the unsaturated ester with a peroxy acid, often generated in-situ from hydrogen peroxide and a carboxylic acid such as formic or acetic acid. nih.govgoogle.com In the case of this compound, both the C9-C10 and C13-C14 double bonds can be converted to epoxy groups, yielding a diepoxide molecule.

These epoxy groups impart several beneficial properties when blended with polymers:

Plasticization: The long, flexible aliphatic chains of the esters increase the free volume between polymer chains, reducing the glass transition temperature and improving the flexibility of the material. researchgate.net

Thermal Stability: The oxirane rings can act as scavengers for acidic species like HCl, which is released during the thermal degradation of PVC. mdpi.com By neutralizing these acids, the epoxidized esters enhance the thermal stability of the polymer.

The use of epoxidized fatty acid esters from renewable sources like vegetable oils offers a more sustainable and environmentally friendly option for the plastics industry. google.comgoogle.com

Table 2: Properties of Epoxidized Fatty Acid Esters as Plasticizers

| Property | Description | Benefit in Polymer Systems |

|---|---|---|

| Renewable Source | Derived from biomass (e.g., vegetable oils). | Reduces dependence on fossil fuels. google.com |

| Biocompatibility | Generally possess low toxicity. | Suitable for sensitive applications like food packaging. mdpi.com |

| Plasticizing Effect | Increases flexibility and reduces brittleness. | Enhances mechanical properties of polymers like PLA and PVC. researchgate.net |

| Acid Scavenging | Oxirane rings react with and neutralize acids. | Improves thermal stability, especially in PVC. mdpi.com |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Methyl octadeca-9,12-dienoate in complex biological matrices?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key parameters include a retention time of ~6–8 minutes (varies by column), m/z fragments at 294 [M]⁺ and 236 [M–COOCH₃]⁺, and comparison with certified reference standards (e.g., ChemFaces CFN-09889) . For quantification, use internal standards like methyl heptadecanoate to normalize peak area variability (13.47% in GC analyses) and ensure reproducibility .

Q. How can researchers synthesize high-purity Methyl octadeca-9,12-dienoate for experimental use?

- Methodological Answer:

Esterification: React linoleic acid (octadeca-9,12-dienoic acid) with methanol under acidic catalysis (e.g., H₂SO₄) at 60°C for 4–6 hours.

Purification: Use silica gel chromatography with hexane:ethyl acetate (95:5) to isolate the ester. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H-NMR (δ 3.67 ppm for methyl ester, δ 5.3–5.4 ppm for diene protons) .

Q. What storage conditions are optimal for maintaining the stability of Methyl octadeca-9,12-dienoate?

- Methodological Answer: Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via periodic GC-MS analysis; degradation products include hydroperoxides (e.g., 13-HPODE) .

Advanced Research Questions

Q. How does Methyl octadeca-9,12-dienoate interact with lipid-modifying enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH)?

- Methodological Answer:

- In vitro assays: Incubate the compound with recombinant 15-PGDH (EC 1.1.1.196) and NADP⁺. Monitor NADPH production at 340 nm to assess enzymatic activity .

- Metabolite tracking: Use LC-MS to identify oxidation products (e.g., 13-oxo-9,11-octadecadienoate) and compare with prostaglandin D₂ analogs (e.g., 15-keto PGE₂) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for Methyl octadeca-9,12-dienoate?

- Methodological Answer:

Isomer specificity: Confirm double-bond geometry (9Z,12Z vs. 9E,12E) via ¹³C-NMR or FT-IR, as stereoisomers exhibit divergent biological effects .

Batch consistency: Use suppliers like ChemFaces (CFN-09889) for certified reference materials to minimize variability .

In vivo models: Compare results across species (e.g., murine vs. human macrophages) to contextualize species-specific responses .

Q. How can researchers investigate the role of Methyl octadeca-9,12-dienoate in lipid peroxidation pathways?

- Methodological Answer:

- Radical kinetics: Use electron paramagnetic resonance (EPR) to track lipid radical formation during thermal degradation (e.g., 431.3°C boiling point) .

- Biomarker profiling: Quantify 13-HODE (a peroxidation metabolite) in plasma via ELISA or UPLC-QTOF-MS, correlating levels with dietary intake (e.g., linoleic acid-rich diets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.